molecular formula C17H10N2O2S2 B11325329 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate

4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate

Cat. No.: B11325329
M. Wt: 338.4 g/mol
InChI Key: JJPLVMNLRIVOOQ-UHFFFAOYSA-N
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Description

4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate is a complex organic compound that features a unique combination of functional groups, including an isothiochromenone moiety and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the isothiochromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsReaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the thiocyanate group, in particular, allows for unique substitution reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C17H10N2O2S2

Molecular Weight

338.4 g/mol

IUPAC Name

[4-[(1-oxoisothiochromene-3-carbonyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C17H10N2O2S2/c18-10-22-13-7-5-12(6-8-13)19-16(20)15-9-11-3-1-2-4-14(11)17(21)23-15/h1-9H,(H,19,20)

InChI Key

JJPLVMNLRIVOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)SC#N

Origin of Product

United States

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